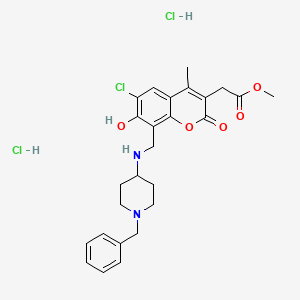![molecular formula C21H15ClN4O B12631949 N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12631949.png)
N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide is a compound that belongs to the class of 1,8-naphthyridines These compounds are known for their diverse biological activities and photochemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide typically involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . For instance, the synthesis can be initiated by the condensation of commercially available 2,6-diaminopyridine and 3-oxo-butyraldehyde dimethyl acetal .
Industrial Production Methods: Industrial production methods for this compound may involve the use of water-soluble Ir catalysts that efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere . This involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine.
Analyse Des Réactions Chimiques
Types of Reactions: N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include selenium dioxide for oxidation, methanolic potassium hydroxide for substitution, and N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) for multicomponent reactions .
Major Products: The major products formed from these reactions include 2-amino-1,8-naphthyridine-7-carboxaldehyde and 4-methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde .
Applications De Recherche Scientifique
N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide has a wide range of scientific research applications. In medicinal chemistry, it is used for the development of drugs targeting bacterial infections . In materials science, it finds applications as ligands, components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .
Mécanisme D'action
The mechanism of action of N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by its ability to undergo intramolecular charge transfer, which is estimated by the energy difference between its HOMO and LUMO energies .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include 2,7-difunctionalized-1,8-naphthyridines, 2-amino-1,8-naphthyridine-7-carboxaldehyde, and 4-methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde .
Uniqueness: N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide is unique due to its specific 7-chloro-1,8-naphthyridine core, which imparts distinct biological and photochemical properties. This uniqueness makes it a valuable compound in both medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C21H15ClN4O |
|---|---|
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C21H15ClN4O/c22-19-11-10-17-18(12-13-23-20(17)26-19)24-15-6-8-16(9-7-15)25-21(27)14-4-2-1-3-5-14/h1-13H,(H,25,27)(H,23,24,26) |
Clé InChI |
QPNGGIZOZGOUFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC(=NC4=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12631867.png)
![6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexan-1-ol](/img/structure/B12631868.png)
![1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole](/img/structure/B12631873.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B12631883.png)

![Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B12631895.png)

![N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide](/img/structure/B12631909.png)
![3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B12631911.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester](/img/structure/B12631914.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide](/img/structure/B12631920.png)


![Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate](/img/structure/B12631940.png)
